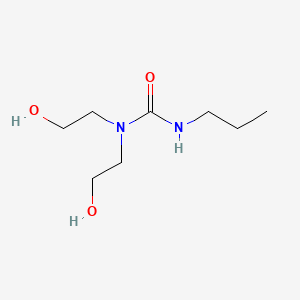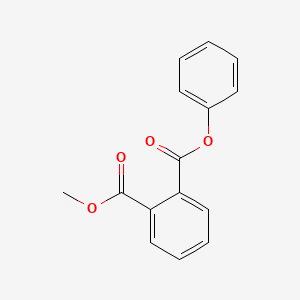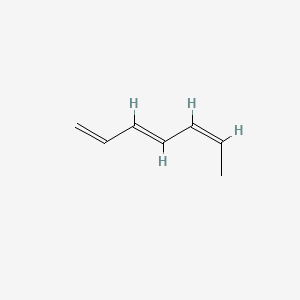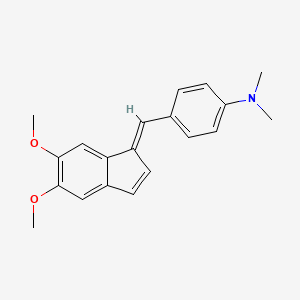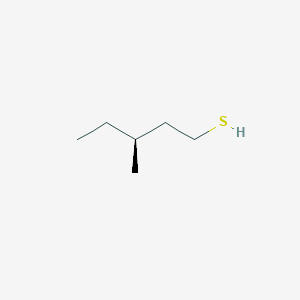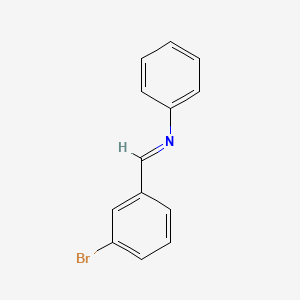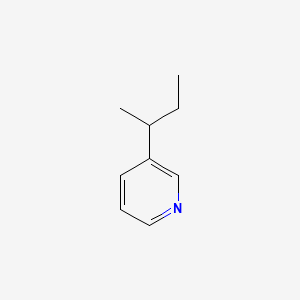
3-sec-Butylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-sec-Butylpyridine, also known as 3-(1-methylpropyl)pyridine, is an organic compound with the molecular formula C9H13N. It belongs to the class of pyridines, which are nitrogen-containing heterocyclic aromatic compounds. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-sec-Butylpyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with sec-butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and the process conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions: 3-sec-Butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
3-sec-Butylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry for the study of metal-ligand interactions.
Medicine: Derivatives of this compound are investigated for their potential pharmacological activities.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-sec-Butylpyridine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, its hydrophobic sec-butyl group can interact with lipid membranes, affecting membrane-associated processes.
類似化合物との比較
Pyridine: The parent compound with a simpler structure.
2-sec-Butylpyridine: A structural isomer with the sec-butyl group at the 2-position.
4-sec-Butylpyridine: Another isomer with the sec-butyl group at the 4-position.
Uniqueness: 3-sec-Butylpyridine is unique due to the position of the sec-butyl group at the 3-position, which can influence its chemical reactivity and interaction with biological targets differently compared to its isomers.
特性
CAS番号 |
25224-14-0 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
3-butan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8(2)9-5-4-6-10-7-9/h4-8H,3H2,1-2H3 |
InChIキー |
UEOMUYCGCCSHAP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


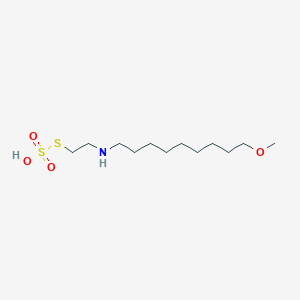

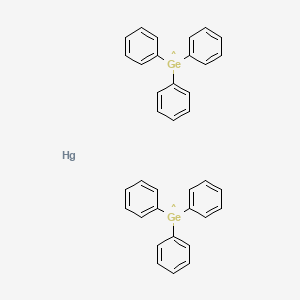
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
